molecular formula C13H11N3O4 B5695375 4-methoxy-3-nitro-N-4-pyridinylbenzamide

4-methoxy-3-nitro-N-4-pyridinylbenzamide

Cat. No. B5695375
M. Wt: 273.24 g/mol
InChI Key: YYPZROTVEZQVQG-UHFFFAOYSA-N
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Description

The compound “4-methoxy-3-nitro-N-4-pyridinylbenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a wide range of applications, from pharmaceuticals to dyes .


Synthesis Analysis

The synthesis of a benzamide derivative typically involves the reaction of a benzoyl chloride with an amine. The specific synthesis pathway for this compound would depend on the availability and reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, an amide group, a methoxy group, a nitro group, and a pyridine ring. The exact arrangement of these groups would determine the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitro group might undergo reduction to an amine, or the amide group might be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Interlayer Space Arrangement

This compound and its derivatives have been used in the study of the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .

Non-linear Optics

The compound has potential use in non-linear optics . Materials having nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Organic Nonlinear Optic Materials

New innovative research focuses on organic nonlinear optic (NLO) materials due to their possible applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “4-methoxy-3-nitro-N-pyridin-4-ylbenzamide”, have been used in biomedical applications . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds have been covered .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include testing its biological activity or developing new synthetic routes .

properties

IUPAC Name

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-12-3-2-9(8-11(12)16(18)19)13(17)15-10-4-6-14-7-5-10/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPZROTVEZQVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330193
Record name 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide

CAS RN

319489-24-2
Record name 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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